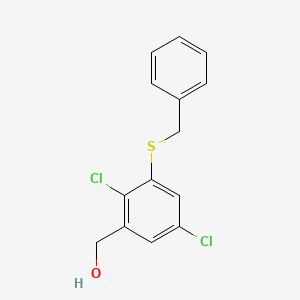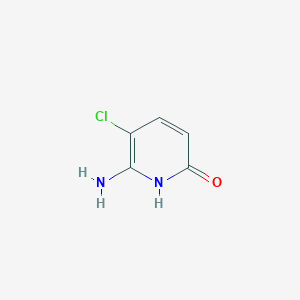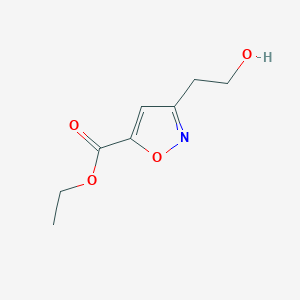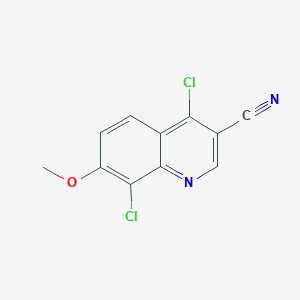
(3-(Benzylthio)-2,5-dichlorophenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol is an organic compound characterized by the presence of two chlorine atoms, a phenylmethylthio group, and a benzenemethanol moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol typically involves the reaction of 2,5-dichlorobenzyl chloride with thiophenol under basic conditions to form the corresponding thioether. This intermediate is then subjected to a hydroxylation reaction to introduce the benzenemethanol group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as amines or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar solvents.
Major Products
Oxidation: Formation of 2,5-dichloro-3-[(phenylmethyl)thio]benzophenone.
Reduction: Formation of 2,5-dichloro-3-[(phenylmethyl)thio]benzene.
Substitution: Formation of 2,5-dichloro-3-[(phenylmethyl)thio]benzylamine or 2,5-dichloro-3-[(phenylmethyl)thio]benzylmethane.
Aplicaciones Científicas De Investigación
2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of the phenylmethylthio group and chlorine atoms can influence the compound’s reactivity and binding affinity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Dichlorobenzyl alcohol
- 2,5-Dichlorothiophenol
- 3-[(Phenylmethyl)thio]benzenemethanol
Uniqueness
2,5-Dichloro-3-[(phenylmethyl)thio]benzenemethanol is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C14H12Cl2OS |
|---|---|
Peso molecular |
299.2 g/mol |
Nombre IUPAC |
(3-benzylsulfanyl-2,5-dichlorophenyl)methanol |
InChI |
InChI=1S/C14H12Cl2OS/c15-12-6-11(8-17)14(16)13(7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
Clave InChI |
FHFUISPPDIXXNF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC2=CC(=CC(=C2Cl)CO)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-Chloro-2-methylpyrazolo[4,3-b]pyridine](/img/structure/B13928922.png)






![N-(3-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)phenyl)pyridin-2-amine](/img/structure/B13928955.png)


